Convallatoxin
Overview
Description
Convallatoxin is a natural cardiac glycoside extracted from the plant lily of the valley (Convallaria majalis). It is known for its potent effects on the heart, similar to those of digitalis. This compound strengthens the heartbeat while also slowing and regulating the heart rate .
Mechanism of Action
Convallatoxin is a natural cardiac glycoside found in the plant lily of the valley (Convallaria majalis) . This compound has been used medicinally for centuries due to its potent effects on the heart .
Target of Action
The primary target of this compound is the Na⁺,K⁺-ATPase enzyme . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes, including nerve impulse transmission and muscle contraction .
Mode of Action
This compound inhibits the Na⁺,K⁺-ATPase, disrupting the ion balance within the cell . This inhibition leads to an increase in intracellular sodium levels, which subsequently increases the intracellular concentration of calcium ions . The elevated calcium levels strengthen the force of cardiac muscle contractions, slow the heart rate, and regulate the rhythm .
Biochemical Pathways
The inhibition of Na⁺,K⁺-ATPase by this compound affects several downstream biochemical pathways. One significant pathway is the mTOR/p70S6K signaling pathway . This compound’s action leads to the inhibition of this pathway, inducing autophagy . Autophagy is a cellular process that degrades and recycles cellular components, playing a crucial role in maintaining cellular homeostasis .
Result of Action
This compound exerts cytotoxic effects on a number of cancer and normal cell lines . It induces apoptosis, a form of programmed cell death, by increasing caspase-3 and poly ADP ribose polymerase (PARP) cleavage . Moreover, this compound inhibits human umbilical vein endothelial cell (HUVEC) growth and exerts anti-angiogenic activity in vitro and in vivo .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with P-glycoprotein, a protein that pumps foreign substances out of cells, can affect its bioavailability . .
Biochemical Analysis
Biochemical Properties
Convallatoxin plays a significant role in biochemical reactions, particularly in the inhibition of the Na+/K±ATPase enzyme . This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which is essential for various cellular processes. This compound binds to the Na+/K±ATPase enzyme, inhibiting its activity and leading to an increase in intracellular sodium levels. This, in turn, affects the calcium ion concentration within the cell, enhancing cardiac contractility . Additionally, this compound interacts with other biomolecules such as P-glycoprotein, which is involved in its transport and excretion .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation, invasion, and migration . It induces apoptosis by increasing caspase-3 and poly ADP ribose polymerase (PARP) cleavage . This compound also affects cell signaling pathways, such as the mammalian target of rapamycin (mTOR) pathway, which is involved in autophagy and apoptosis . Furthermore, it influences gene expression and cellular metabolism by modulating the activity of key enzymes and proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the Na+/K±ATPase enzyme, inhibiting its activity and leading to an increase in intracellular sodium levels . This results in an increase in intracellular calcium levels, which enhances cardiac contractility . This compound also induces apoptosis by increasing caspase-3 and PARP cleavage . Additionally, it inhibits the mTOR/p70S6K signaling pathway, leading to autophagy and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but its degradation can occur under certain conditions . Long-term exposure to this compound has been shown to induce cytostatic and cytotoxic effects in cancer cells, leading to cell cycle arrest and senescence . These effects are concentration- and time-dependent, with higher concentrations and longer exposure times resulting in more pronounced effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has therapeutic effects, such as enhancing cardiac contractility and regulating heart rate . At high doses, this compound can be toxic and cause adverse effects, such as arrhythmias and cardiac arrest . In animal studies, this compound has been shown to have a narrow therapeutic window, with a fine line between therapeutic and toxic doses .
Metabolic Pathways
This compound is primarily metabolized in the liver, where it is converted into convallatoxol by the enzyme cytochrome P450 reductase . This phase I metabolism reaction involves the reduction of the aldehyde group attached to C10 to an alcohol group . This compound also interacts with other enzymes and cofactors involved in its metabolism, affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is a substrate for P-glycoprotein, which plays a role in its transport and excretion . This compound is also recognized by specific amino acids, such as Val982, which are involved in its transport . The compound is distributed to various tissues, including the heart, liver, and kidneys, where it exerts its effects .
Subcellular Localization
This compound localizes to specific subcellular compartments, where it exerts its activity. It is known to target the plasma membrane, where it binds to the Na+/K±ATPase enzyme . This compound also affects other cellular compartments, such as the mitochondria and endoplasmic reticulum, by modulating the activity of key enzymes and proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Preparation Methods
Convallatoxin can be found naturally in the lily of the valley, but it can also be synthesized. One common synthetic route involves the Koenigs-Knorr method, where strophanthidin is glycosylated with 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide . This method provides a reliable way to produce this compound in the laboratory.
Chemical Reactions Analysis
Convallatoxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Substitution: Various substitution reactions can occur, particularly involving the hydroxyl groups present in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Convallatoxin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosides and their reactions.
Biology: This compound is studied for its effects on cellular processes like autophagy and apoptosis.
Comparison with Similar Compounds
Convallatoxin is similar to other cardiac glycosides like digitalis and ouabain. it has unique properties that make it distinct:
Digitalis: Both compounds inhibit the Na+,K±ATPase enzyme, but this compound has a different glycoside structure.
These differences highlight the uniqueness of this compound and its potential for various applications.
Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3/t15-,17-,18+,19-,20+,22-,23+,24+,25-,26+,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULMNSIAKWANQO-JQKSAQOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862073 | |
Record name | Convallatoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | Convallatoxin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4497 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Slightly soluble in water, Soluble in alcohol, acetone; slightly soluble in chloroform, ethyl acetate; practically insoluble in ether, petroleum ether | |
Record name | Convallatoxin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The inhibitory activity of glycosides and related compounds toward Na+-K+-ATPase was determined and related to their cardiotonic activity in cats. It appeared that the active site of Na+-K+-ATPase consists of 2 sections; 1 section binds the cardiosteroids to the receptor and orients the molecules relative to the 2nd or catalytic section. The relation of these results to the cardiotonic activity of strophanthidol analogs is discussed. | |
Record name | Convallatoxin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Convallatoxin batches made in Switzerland, West Germany, and Britain contained periguloside, convallatoxol, aglycons, and noncardenolides. The impurities were removed by column chromatography on neutral aluminum oxide-silica gel (1:1) by elution with CHCl3-ethanol (4:1). | |
Record name | Convallatoxin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Prisms from methanol + ether, Crystals or prisms from methanol or ether | |
CAS No. |
508-75-8 | |
Record name | Convallatoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=508-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Convallatoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Convallatoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Convallatoxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CONVALLATOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY264VIR1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Convallatoxin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
235-242 °C | |
Record name | Convallatoxin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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